
3-(Hydroxymethyl)-4,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4,5-dimethylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4,5-dimethylbenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction. Formaldehyde (HCHO) and a reducing agent like sodium borohydride (NaBH4) are commonly used.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophilic Substitution Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,5-Dimethylbenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)benzoic acid: Lacks the dimethyl groups, which can influence its reactivity and applications.
4-Methylbenzoic acid: Contains only one methyl group, resulting in different chemical properties.
Uniqueness: 3-(Hydroxymethyl)-4,5-dimethylbenzoic acid is unique due to the combination of hydroxymethyl and dimethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(10(12)13)4-9(5-11)7(6)2/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
KJXSSQOOBNICLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)
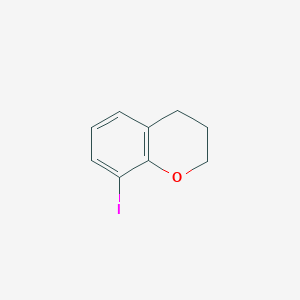
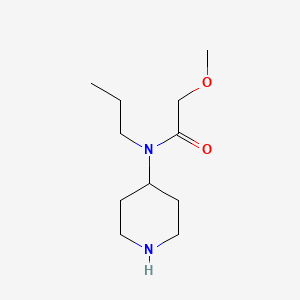
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B15261479.png)
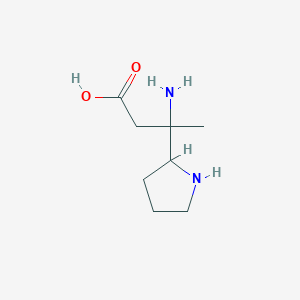
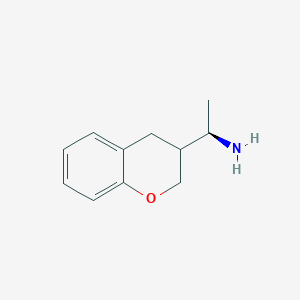

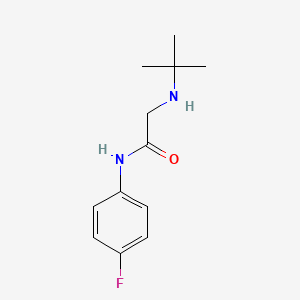
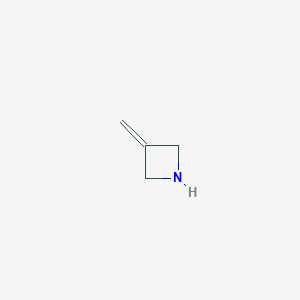
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol](/img/structure/B15261514.png)
![4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15261518.png)

![1-[4-(Oxan-4-yl)phenyl]ethan-1-one](/img/structure/B15261520.png)
